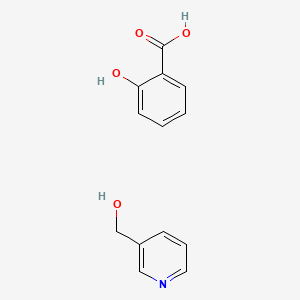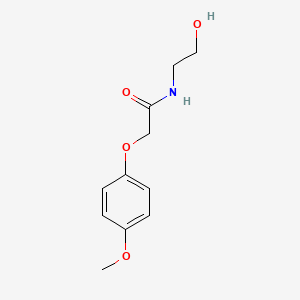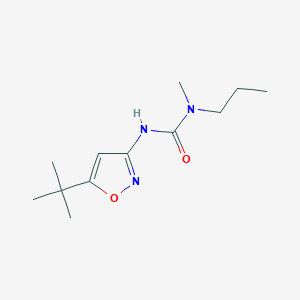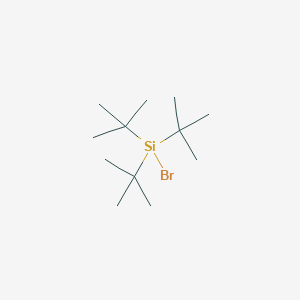
3-Pyridinemethanol and salicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinemethanol: is an aromatic primary alcohol with the chemical formula C₆H₇NO. It is a key moiety in many bio-active and industrially important compounds . Salicylic acid It is widely used in organic synthesis and functions as a plant hormone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Photoelectrocatalytic Oxidation: This method involves the partial oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 using nanotube structured TiO₂ on a Ti plate as a photoanode.
Reduction of Methyl Isonicotinate: Sodium borohydride and lithium chloride form a reductive mixture in tetrahydrofuran, followed by the addition of methyl isonicotinate, heating, and quenching with an acid solution.
Industrial Production Methods: The industrial production methods for 3-pyridinemethanol are not widely documented, but the above synthetic routes are commonly used in laboratory settings.
Synthetic Routes and Reaction Conditions:
From Phenol: Phenol reacts with sodium hydroxide to form sodium phenoxide, which undergoes carboxylation with carbon dioxide to form sodium salicylate.
From Methyl Salicylate: Methyl salicylate reacts with sodium hydroxide to form disodium salicylate, which is then treated with sulfuric acid to yield salicylic acid.
Industrial Production Methods: Salicylic acid is produced industrially by treating dry sodium phenoxide with carbon dioxide, followed by acid treatment .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Catalytic amounts of hydrobromic acid, TiO₂ nanotubes.
Reduction: Sodium borohydride, lithium chloride.
Major Products:
Oxidation: Nicotinic acid.
Reduction: 3-Pyridinemethanal.
Types of Reactions:
Esterification: Reacts with methanol in the presence of an acid catalyst to form methyl salicylate.
Neutralization: Reacts with bases to form salts called salicylates.
Common Reagents and Conditions:
Esterification: Methanol, sulfuric acid.
Neutralization: Various bases.
Major Products:
Esterification: Methyl salicylate.
Neutralization: Salicylates.
Applications De Recherche Scientifique
3-Pyridinemethanol
Chemistry: Used as a synthetic intermediate in the preparation of histone deacetylase inhibitors . Biology: Functions as a vasodilator agent and antilipemic drug . Medicine: Investigated for its potential use in antineoplastic treatments . Industry: Key moiety in bio-active compounds .
Salicylic Acid
Chemistry: Widely used in organic synthesis . Biology: Functions as a plant hormone involved in plant immunity . Medicine: Used in the preparation of aspirin and other pharmaceutical products . Industry: Used in the manufacture of dyes and as a preservative .
Mécanisme D'action
3-Pyridinemethanol
The mechanism of action involves its conversion to active metabolites such as nicotinic acid, which exerts various biological effects .
Salicylic Acid
Salicylic acid functions by inhibiting the enzyme cyclooxygenase, leading to reduced production of pro-inflammatory prostaglandins . It also acts as a signaling molecule in plants, regulating various stress responses .
Comparaison Avec Des Composés Similaires
- 2-Pyridinemethanol
- 4-Pyridinemethanol
- 3-Hydroxypyridine
Uniqueness: 3-Pyridinemethanol is unique due to its specific position of the hydroxymethyl group on the pyridine ring, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
53988-72-0 |
|---|---|
Formule moléculaire |
C13H13NO4 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-hydroxybenzoic acid;pyridin-3-ylmethanol |
InChI |
InChI=1S/C7H6O3.C6H7NO/c8-6-4-2-1-3-5(6)7(9)10;8-5-6-2-1-3-7-4-6/h1-4,8H,(H,9,10);1-4,8H,5H2 |
Clé InChI |
LRCLOZQKAWWNJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC(=CN=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)



![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)









